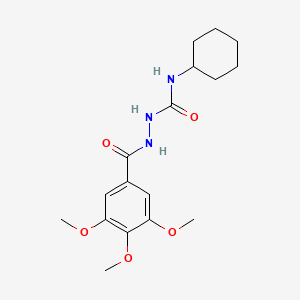![molecular formula C18H20FN3O B6071766 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine](/img/structure/B6071766.png)
2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a pyrazine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
作用机制
The mechanism of action of 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine is primarily through its activity as a dopamine D3 receptor antagonist. This activity has been shown to be responsible for its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which are believed to be due to its activity on other receptors and pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine have been extensively studied. This compound has been shown to have significant activity as a dopamine D3 receptor antagonist, which has been linked to its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which are believed to be due to its activity on other receptors and pathways.
实验室实验的优点和局限性
The advantages of using 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine in lab experiments include its well-characterized mechanism of action, its potential therapeutic applications, and its availability. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its effects.
未来方向
There are many future directions for research on 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine. One area of research could focus on the development of more potent and selective dopamine D3 receptor antagonists based on this compound. Another area of research could focus on the potential therapeutic applications of this compound in the treatment of drug addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects in humans.
合成方法
The synthesis of 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine involves the reaction of 2,3-dichloropropionyl chloride with 3-fluorophenylpiperidine in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. This synthesis method has been optimized to yield a high purity product with good yields.
科学研究应用
2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine has been extensively studied for its potential therapeutic applications. It has been shown to have significant activity as a dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
1-[2-(3-fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-5-3-4-14(12-15)17-6-1-2-11-22(17)18(23)8-7-16-13-20-9-10-21-16/h3-5,9-10,12-13,17H,1-2,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDFDIITBATXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC(=CC=C2)F)C(=O)CCC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B6071692.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
![2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)

![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)

![N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B6071731.png)
![methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B6071753.png)
![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)
![ethyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6071773.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)

![2-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6071795.png)
![1-[({3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B6071802.png)